2,4-Diaminopentanoate
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Overview
Description
2,4-diaminopentanoate is an alpha-amino-acid anion that is the conjugate base of 2,4-diaminopentanoic acid. It derives from a valerate. It is a conjugate base of a 2,4-diaminopentanoic acid.
Scientific Research Applications
Enzymatic and Biochemical Studies
Thermostable Enzymes : 2,4-Diaminopentanoate dehydrogenase (2,4-DAPDH), identified in Fervidobacterium nodosum Rt17-B1, is a thermophilic-alkaline amino acid dehydrogenase. It's useful for the enzymatic production of chiral amine compounds and functional analysis of 2,4-DAPDH (Fukuyama et al., 2014).
Bio-based Chemical Production : 2,4-Diaminopentanoate is gaining interest as a platform chemical, especially for bio-based polymers. Research on Corynebacterium glutamicum or Escherichia coli as engineered producer strains has been explored for the bio-based supply of 1,5-diaminopentane (Kind & Wittmann, 2011).
Chemical Synthesis and Applications
Nickel and Copper Complexes : Research on the formation of Nickel(II) and Copper(II) complexes using unsymmetrical Schiff base ligands, including derivatives of 2,4-diaminopentanoate, has provided insights into the positional isomerism in such systems (Chattopadhyay et al., 2006).
Pyrimidinyl Nitronyl Nitroxides Synthesis : The synthesis of 2,4-diamino-2,4-dimethylpentane, a precursor for pyrimidinyl nitronyl nitroxides, shows the potential for applications in coordination chemistry (Brough et al., 2006).
Synthesis of Schiff Bases : The study of unsymmetrical Schiff bases derived from 3,4-diaminopyridine demonstrates the synthesis and characterization potential of derivatives of 2,4-diaminopentanoate (Opozda et al., 2006).
Orthogonally Protected 2,4-Diaminocyclopentanecarboxylates : Research on the synthesis of these compounds from β-lactam reveals their potential as conformationally constrained β,γ-diamino acid derivatives or functionalized carbocyclic nucleoside precursors (Kiss et al., 2007).
Analytical and Diagnostic Applications
In Vitro Activities Against Plasmodium falciparum : Studies on 2,4-Diaminoquinazoline and 2,4-Diaminopteridine derivatives have shown significant inhibitory concentrations against Plasmodium falciparum, indicating their potential as therapeutic agents (Ommeh et al., 2004).
Corrosion Inhibition : 4,6-Diamino-2-pyrimidinethiol has been evaluated as a corrosion inhibitor for mild steel in HCl solutions, demonstrating the potential of diamine derivatives in corrosion science (Yıldız, 2015).
Biomedical and Biological Research
Bioimaging of Nitric Oxide : The development of fluorescent indicators for NO based on the rhodamine chromophore, including diaminofluoresceins, highlights the use of 2,4-diaminopentanoate derivatives in bioimaging (Kojima et al., 2001).
Diamine Biosynthesis for Polyamide Plastics : Recent advances in biosynthesis pathways of diamines, including 2,4-diaminopentanoate derivatives, for bio-based nylon materials have been explored, showcasing the environmental and sustainable applications of these compounds (Wang, Li, & Deng, 2020).
properties
Product Name |
2,4-Diaminopentanoate |
---|---|
Molecular Formula |
C5H11N2O2- |
Molecular Weight |
131.15 g/mol |
IUPAC Name |
2,4-diaminopentanoate |
InChI |
InChI=1S/C5H12N2O2/c1-3(6)2-4(7)5(8)9/h3-4H,2,6-7H2,1H3,(H,8,9)/p-1 |
InChI Key |
PCEJMSIIDXUDSN-UHFFFAOYSA-M |
Canonical SMILES |
CC(CC(C(=O)[O-])N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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